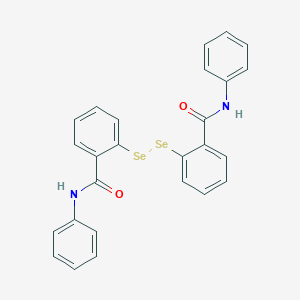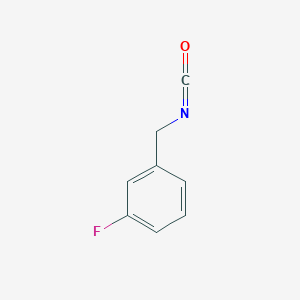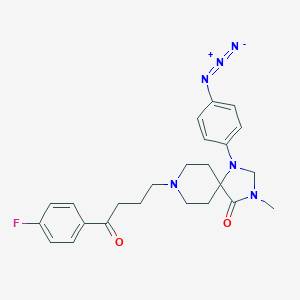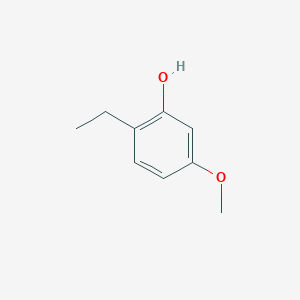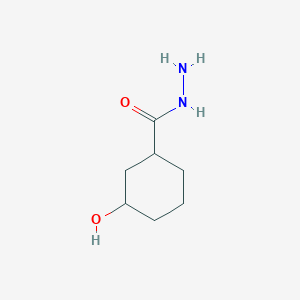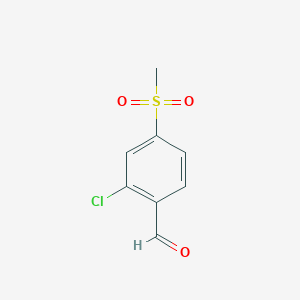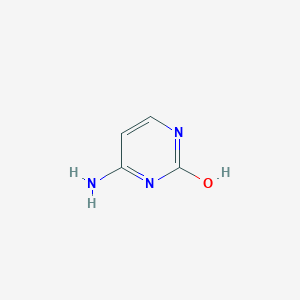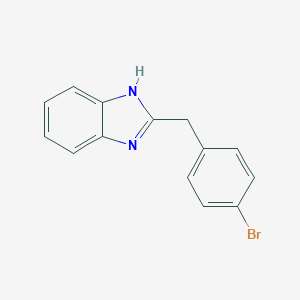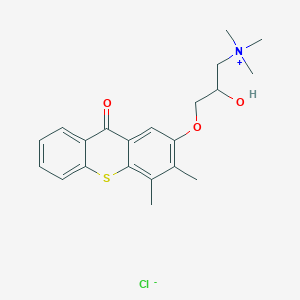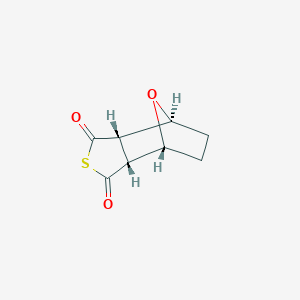![molecular formula C28H50O8 B034960 Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate CAS No. 100231-61-6](/img/structure/B34960.png)
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate, also known as BIS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS is a succinate derivative that belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. This unique property of BIS makes it an ideal candidate for various biomedical applications, including drug delivery, gene therapy, and imaging.
Wirkmechanismus
The mechanism of action of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is not fully understood. However, it is believed that Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate interacts with the cell membrane and alters its permeability, allowing the drug to enter the cell. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate may also interact with intracellular components, such as proteins and nucleic acids, to facilitate drug delivery.
Biochemische Und Physiologische Effekte
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been shown to have low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has also been shown to be stable under physiological conditions, which is essential for its use in drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is its ability to encapsulate hydrophobic drugs, which are often difficult to deliver to target cells or tissues. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is also stable under physiological conditions, making it a suitable carrier molecule for drug delivery. However, Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate. One of the most promising areas is the development of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate-based drug delivery systems for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, the potential use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate in gene therapy and tissue engineering is being explored.
Synthesemethoden
The synthesis of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate involves the reaction of succinic anhydride with isopropyl alcohol and 2-methyl-1-oxopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be further improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been extensively studied for its potential applications in biomedical research. One of the most promising applications of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is in drug delivery. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be used as a carrier molecule to deliver drugs to specific target cells or tissues. The hydrophobic nature of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate allows it to encapsulate hydrophobic drugs, while the hydrophilic part of the molecule ensures its solubility in water-based solutions.
Eigenschaften
CAS-Nummer |
100231-61-6 |
|---|---|
Produktname |
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate |
Molekularformel |
C28H50O8 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] butanedioate |
InChI |
InChI=1S/C28H50O8/c1-17(2)23(27(9,10)15-33-25(31)19(5)6)35-21(29)13-14-22(30)36-24(18(3)4)28(11,12)16-34-26(32)20(7)8/h17-20,23-24H,13-16H2,1-12H3 |
InChI-Schlüssel |
YSMQUFSPEWTPTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Andere CAS-Nummern |
100231-61-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



